molecular formula C8H12F6N4S2 B15184763 1,1-Dimethyl-2-(2,2,2-trifluoro-1-((2,2,2-trifluoro-N,N-dimethylethanehydrazonoyl)dithio)ethylidene)hydrazine CAS No. 4503-67-7

1,1-Dimethyl-2-(2,2,2-trifluoro-1-((2,2,2-trifluoro-N,N-dimethylethanehydrazonoyl)dithio)ethylidene)hydrazine

Cat. No.: B15184763
CAS No.: 4503-67-7
M. Wt: 342.3 g/mol
InChI Key: TYPYVVAKBZVSBB-KNBRTIFXSA-N
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Description

This compound is a hydrazine derivative featuring a dimethyl-substituted hydrazine backbone, two trifluoromethyl (CF₃) groups, and a dithio (-S-S-) linkage connecting a trifluoroethylidene unit to a trifluoro-N,N-dimethylethanehydrazonoyl moiety.

Properties

CAS No.

4503-67-7

Molecular Formula

C8H12F6N4S2

Molecular Weight

342.3 g/mol

IUPAC Name

[(Z)-N-(dimethylamino)-C-(trifluoromethyl)carbonimidoyl]sulfanyl (1Z)-N-(dimethylamino)-2,2,2-trifluoroethanimidothioate

InChI

InChI=1S/C8H12F6N4S2/c1-17(2)15-5(7(9,10)11)19-20-6(8(12,13)14)16-18(3)4/h1-4H3/b15-5-,16-6-

InChI Key

TYPYVVAKBZVSBB-KNBRTIFXSA-N

Isomeric SMILES

CN(/N=C(\SS/C(=N\N(C)C)/C(F)(F)F)/C(F)(F)F)C

Canonical SMILES

CN(C)N=C(C(F)(F)F)SSC(=NN(C)C)C(F)(F)F

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key Structural Features :

  • Hydrazine/Hydrazone Core : Shared with compounds like N′-[2,6-dinitro-4-(trifluoromethyl)phenyl]hydrazides () and thiazolyl-thiazole derivatives ().
  • Trifluoromethyl Groups : Present in N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides () and methyl 2-[1-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)ethylidene]-1-hydrazinecarboxylate (). These groups enhance lipophilicity and electron-withdrawing effects, improving membrane permeability and metabolic stability .
  • Sulfur-Containing Moieties : The dithio (-S-S-) linkage differentiates it from thiol or thioether-containing analogs like 2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N′-[(E)-(2-hydroxy-1-naphthyl)methylidene]acetohydrazide (). Dithio groups may confer unique redox properties or metal-binding capabilities .

Table 1: Substituent Comparison

Compound Class Core Structure Key Substituents Reference
Target Compound Hydrazine CF₃, dithio, dimethyl -
N-Pyridyl-Hydrazones () Hydrazone Pyridyl, nitro, ethoxy
Thiazolyl Hydrazones () Thiazole-hydrazone Nitrophenyl, pyridyl
Trifluoromethyl Hydrazides () Hydrazide CF₃, dinitrophenyl

Physicochemical Properties

  • Lipophilicity: The CF₃ groups increase logP compared to non-fluorinated analogs like 4-(3-nitrophenyl)thiazol-2-ylhydrazones () .
  • Stability : Dithio linkages may reduce hydrolytic stability relative to single-thio analogs () but enhance resistance to enzymatic degradation .
  • Crystallinity : Fluorinated hydrazines (e.g., ) often exhibit high crystallinity, aiding in purification .

Table 3: Bioactivity Comparison

Compound Class Activity (IC₅₀/EC₅₀) Target Reference
Thiazolyl Hydrazones () MAO-B inhibition: 8.2 µM Neurological disorders
Trifluoromethyl Hydrazides () Antifungal: MIC 16 µg/mL Candida spp.
Target Compound Predicted HDAC inhibition Cancer/epigenetics

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